
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-アミノ-3-(1H-インダゾール-3-イル)プロパン酸は、インダゾール環を特徴とするキラルアミノ酸誘導体です。この化合物は、その潜在的な生物活性と用途により、医薬品化学と薬理学の分野で大きな注目を集めています。
準備方法
合成経路と反応条件
(S)-2-アミノ-3-(1H-インダゾール-3-イル)プロパン酸の合成は、通常、インダゾール環の構築とそれに続くアミノ酸側鎖の導入を伴います。一般的な方法の1つは、適切な前駆体を特定の条件下で環化することです。 たとえば、2-アジドベンズアルデヒドと適切なニトリルの反応により、インダゾール誘導体が生成される可能性があります 。アミノ酸側鎖のその後の導入は、キラル触媒を使用して目的の立体化学を確保するなど、さまざまな合成戦略によって達成できます。
工業生産方法
(S)-2-アミノ-3-(1H-インダゾール-3-イル)プロパン酸の工業生産には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクターと高度な精製技術を使用して、目的の製品を効率的に分離することがよく含まれます。
化学反応の分析
反応の種類
(S)-2-アミノ-3-(1H-インダゾール-3-イル)プロパン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: インダゾール環は、特定の条件下で酸化されて、さまざまな酸化状態を形成する可能性があります。
還元: 還元反応は、インダゾール環に付加された官能基を修飾できます。
置換: アミノ基とカルボキシル基は置換反応に関与し、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求核試薬などがあります。反応条件は、目的の変換に応じて異なり、多くの場合、制御された温度とpHレベルが必要です。
主な製品
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、インダゾール環の酸化により、インダゾールN-オキシドが生成される可能性がありますが、置換反応により、さまざまな官能基化誘導体が生成される可能性があります。
科学研究への応用
(S)-2-アミノ-3-(1H-インダゾール-3-イル)プロパン酸は、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素基質相互作用とタンパク質リガンド結合を研究するためのプローブとして役立ちます。
医学: 化合物は、抗がん活性や抗炎症活性など、その潜在的な治療効果について調査されています。
産業: 新しい材料の開発や医薬品の合成のための前駆体として使用されます。
科学的研究の応用
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
(S)-2-アミノ-3-(1H-インダゾール-3-イル)プロパン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。インダゾール環は、天然基質の構造を模倣し、化合物が活性部位に結合して生物学的経路を調節できるようにします。この相互作用は、特定の酵素の阻害または活性化につながり、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のインダゾール誘導体があります。
- 1H-インダゾール-3-カルボン酸
- 2-フェニルインダゾール
- 2-(1H-インダゾール-3-イル)酢酸
独自性
(S)-2-アミノ-3-(1H-インダゾール-3-イル)プロパン酸は、キラルであることと、アミノ酸側鎖とインダゾール環の両方が存在することによって独特です。これらの特徴の組み合わせにより、さまざまな生物学的標的と相互作用することができ、さまざまな用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 1H-indazole-3-carboxylic acid
- 2-Phenylindazole
- 2-(1H-indazol-3-yl)acetic acid
Uniqueness
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid side chain and an indazole ring. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
53538-54-8 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChIキー |
IFEKQNAXDMZERW-ZETCQYMHSA-N |
異性体SMILES |
C1=CC2=C(NN=C2C=C1)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


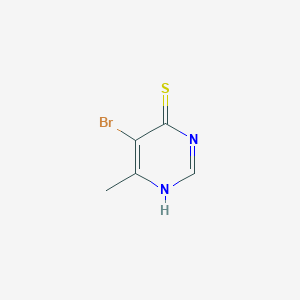

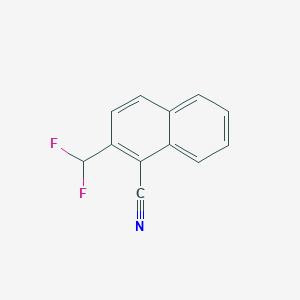


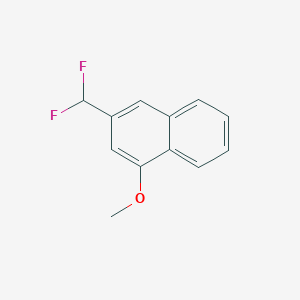
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
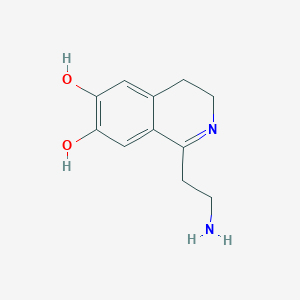



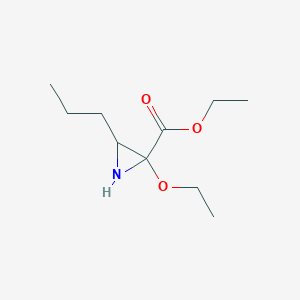
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)
